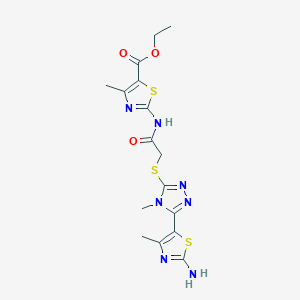![molecular formula C13H14N2 B2654127 N-[(4-methylphenyl)methyl]pyridin-3-amine CAS No. 200279-80-7](/img/structure/B2654127.png)
N-[(4-methylphenyl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(4-methylphenyl)methyl]pyridin-3-amine” is also known as “3-Pyridinamine, N-[(4-methylphenyl)methyl]-”. It has the chemical formula C13H14N2 . This compound belongs to the class of organic compounds known as aromatic anilides .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .Scientific Research Applications
Mechanism of Three Component Condensation
A study by Dabrowska et al. (2009) explores a three-component reaction involving a primary amine, diethyl phosphite, and triethyl orthoformate, leading to N-substituted aminomethylenebisphosphonic acids. This versatile method is utilized for preparing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The mechanism of this reaction, investigated using p-nitroaniline, provides insights into the synthesis of complex molecules, including those involving aminopyridines (Dabrowska et al., 2009).
Synthesis of Key Intermediates for Antibiotics
Fleck et al. (2003) describe the development of a practical and efficient process for synthesizing a key intermediate for the antibiotic premafloxacin. This process highlights the importance of aminopyridines in synthesizing compounds with significant biological applications (Fleck et al., 2003).
Formation of Imidazo-fused Heteroaromatics
Garzón and Davies (2014) report a method using pyridinium N-(heteroaryl)aminides in a gold-catalyzed formal cycloaddition, leading to imidazo-fused heteroaromatics. This study exemplifies the application of aminopyridines in synthesizing heterocyclic compounds with potential pharmaceutical relevance (Garzón & Davies, 2014).
Antidepressant and Nootropic Agents
Thomas et al. (2016) investigate the synthesis and pharmacological activity of compounds derived from pyridine-carbohydrazides and azetidinones, demonstrating their potential as antidepressant and nootropic agents. This research highlights the therapeutic potential of compounds synthesized from aminopyridines (Thomas et al., 2016).
Safety and Hazards
Safety measures should be taken while handling “N-[(4-methylphenyl)methyl]pyridin-3-amine”. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions for “N-[(4-methylphenyl)methyl]pyridin-3-amine” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. More research is needed to fully understand its potential applications, particularly in the field of medicinal chemistry .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11-4-6-12(7-5-11)9-15-13-3-2-8-14-10-13/h2-8,10,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNLZMPCBPGMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanol, 2-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B2654044.png)
![Ethyl 4-[(2-fluorobenzyl)amino]-2-quinazolinecarboxylate](/img/structure/B2654047.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2654048.png)
![(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride](/img/structure/B2654050.png)

![Methyl 2-amino-2-[3-(2-chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2654052.png)
![N-(3-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2654053.png)





![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)

